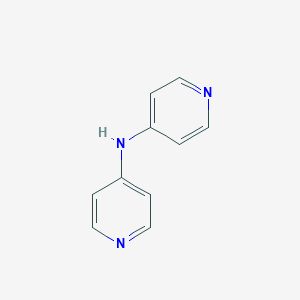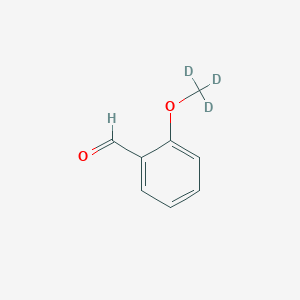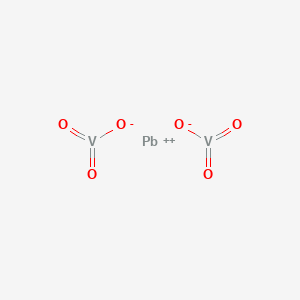
Lead divanadium hexaoxide
説明
Synthesis Analysis
The synthesis of lead(II) divanadate(V), which is closely related to lead divanadium hexaoxide, has been achieved through a sol–gel-derived chemical route. This method is highlighted for its reproducibility, cost-effectiveness, and low-temperature requirements, making it a promising approach for integrating lead(II) divanadate(V) nanoparticles or nanolayers into more complex systems . Additionally, the synthesis of related lead compounds has been explored, such as the preparation of volatile lead(II) hexafluoroisopropoxide complexes, which could serve as precursors for other lead-based materials .
Molecular Structure Analysis
The coordination chemistry of lead(II) has been extensively studied, revealing that lead(II) can form either hemidirected or holodirected complexes. This behavior is influenced by the strength of antibonding lead 6s/ligand np molecular orbital interactions and ligand-ligand interactions. For instance, in certain solvents, lead(II) forms hemidirected complexes with large bond distance distribution, while in others, it adopts a holodirected configuration with a symmetric coordination sphere . The molecular structure of lead(II) divanadate(V) synthesized by the sol–gel method retains its structural features within a temperature range of 450–700°C before incongruent melting occurs .
Chemical Reactions Analysis
The study of lead(II) compounds in various solvents has provided insights into the chemical behavior of lead(II) ions. For example, in the presence of oxygen donor solvents, lead(II) ions exhibit different coordination geometries and bond distances, which are indicative of the complex's hemidirected or holodirected nature . The reactivity of lead(II) with hexafluoroisopropoxide has also been investigated, leading to the formation of lead(II) complexes that could potentially be used as precursors for lead-based materials .
Physical and Chemical Properties Analysis
The physical and chemical properties of lead(II) divanadate(V) and related lead compounds are closely tied to their molecular structures. The hemidirected or holodirected nature of lead(II) complexes affects properties such as bond distances and electron density distribution . The sol–gel synthesis of lead(II) divanadate(V) results in a compound with excellent crystallographic and morphological qualities, which are maintained over a significant temperature range . The synthesis of lead(II) hexafluoroisopropoxide complexes further expands the understanding of lead's physical and chemical properties, particularly in relation to its potential use in various applications .
科学的研究の応用
Environmental Remediation
Lead compounds, including potentially Pb2V2O7, are notorious for their environmental persistence and toxicity. Studies on phytoremediation have shown that certain plants can tolerate and even remediate lead-contaminated soils through various cellular mechanisms, such as adsorption to cell walls, compartmentation, and the synthesis of metal chelates like phytochelatins. These strategies effectively reduce lead bioavailability in the environment, suggesting a potential application in mitigating pollution from lead and possibly lead vanadate compounds (Gupta, Huang, & Corpas, 2013).
Antioxidant and Protective Effects Against Lead Toxicity
The toxic effects of lead exposure, potentially including compounds like Pb2V2O7, are well-documented, particularly its oxidative stress on biological systems. Research has indicated that natural compounds, such as luteolin, Spirulina, and Nigella sativa seeds, exhibit protective effects against lead-induced toxicity. These studies reveal that antioxidants can mitigate oxidative stress, inflammation, and apoptosis induced by lead, pointing to strategies for reducing the health impacts of lead exposure (Al-Megrin et al., 2019), (El-Tantawy, 2015), (El-Far et al., 2017).
Safety And Hazards
Lead is a potent poison and is harmful even in very small amounts . Chronic exposure to lead can cause a wide range of effects including haematological effects, neurological disturbances, gastrointestinal disorders, and kidney dysfunction . The permissible exposure limit (PEL) of lead is 50 micrograms per cubic meter of air, as averaged over an 8-hour period .
将来の方向性
While specific future directions for lead divanadium hexaoxide are not mentioned in the available resources, research into the toxic effects of lead continues and the last decade has been particularly fruitful in providing new information on the manifold influences of this metal . The development of low-cost adsorbents for mass-scale applications is highlighted as a potential future direction .
特性
IUPAC Name |
lead(2+);oxido(dioxo)vanadium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6O.Pb.2V/q;;;;2*-1;+2;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGRLITDAVSILTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][V](=O)=O.[O-][V](=O)=O.[Pb+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O6PbV2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow solid, insoluble in water; [Merck Index] | |
| Record name | Lead vanadate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2547 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Lead vanadate(V) | |
CAS RN |
10099-79-3 | |
| Record name | Lead vanadate(V) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010099793 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lead vanadium oxide (PbV2O6) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lead divanadium hexaoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.212 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LEAD METAVANADATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99565YWK3F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[3-(1,1-Dimethylethyl)phenoxy]acetic acid](/img/structure/B154588.png)
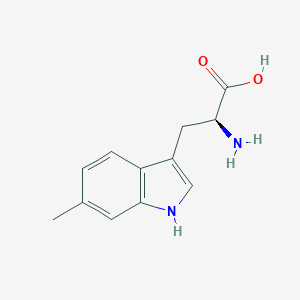
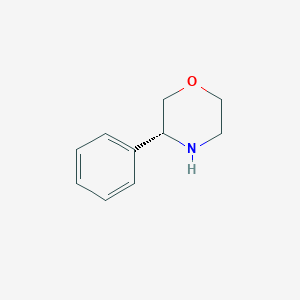
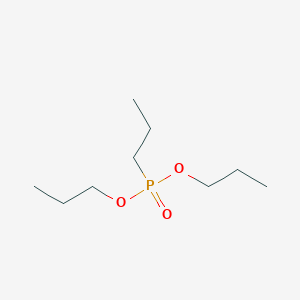
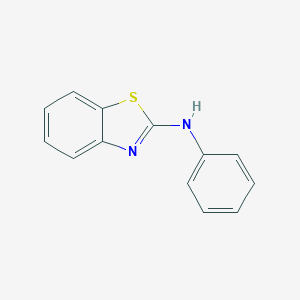

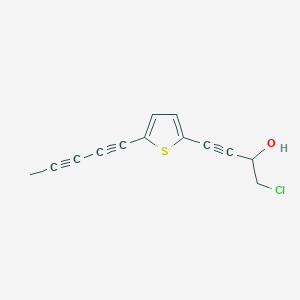
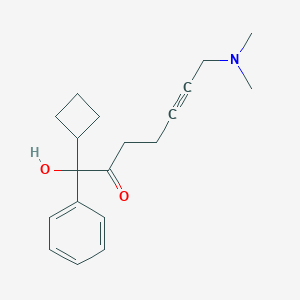
![Phenol, 4-[(phenylimino)methyl]-](/img/structure/B154604.png)
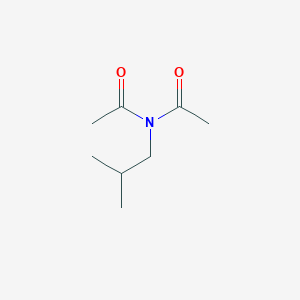
![(1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B154607.png)
